molecular formula C13H17NO2 B2572026 4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one CAS No. 904237-82-7

4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one

Cat. No.: B2572026
CAS No.: 904237-82-7
M. Wt: 219.284
InChI Key: UVEBOTMFTLQXDW-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a hydroxymethyl group and a phenylethyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one typically involves the reaction of 2-phenylethylamine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidinone ring. Common reagents used in this synthesis include formaldehyde and acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: The major product is 4-(Carboxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one.

    Reduction: The major product is 4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-ol.

    Substitution: The major products depend on the substituent introduced, such as 4-(Hydroxymethyl)-1-(2-bromophenylethyl)pyrrolidin-2-one.

Scientific Research Applications

4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    4-(Carboxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

Uniqueness

4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one is unique due to the presence of both a hydroxymethyl group and a phenylethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-10-12-8-13(16)14(9-12)7-6-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEBOTMFTLQXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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